molecular formula C14H17Cl B2576251 1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287283-33-2

1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane

Cat. No. B2576251
CAS RN: 2287283-33-2
M. Wt: 220.74
InChI Key: QXKVMJARSZLEQO-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP). BCPs are known to be bioisosteres of the phenyl ring . They have been demonstrated to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .


Molecular Structure Analysis

The molecular structure of “this compound” would be a complex structure due to the presence of the BCP unit. The BCP unit is a conformationally rigid structure that can influence the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the BCP unit. A continuous flow process to generate [1.1.1]propellane, which can directly be derivatized into various BCP species, has been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the BCP unit. BCPs are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .

Mechanism of Action

The mechanism of action of “1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane” would depend on its specific application. As a BCP derivative, it could potentially influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .

Future Directions

The future directions for “1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane” could involve its use in drug discovery. The use of BCPs in drug discovery has been facilitated by the development of a practical general reaction that gives BCPs on mg- to kg-quantities . This work could ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-(chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl/c1-2-11-3-5-12(6-4-11)14-7-13(8-14,9-14)10-15/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKVMJARSZLEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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